molecular formula C20H38N6O4 B1582131 L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- CAS No. 24365-47-7

L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-

Cat. No. B1582131
CAS RN: 24365-47-7
M. Wt: 426.6 g/mol
InChI Key: GDBQQVLCIARPGH-CGZBRXJRSA-N
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Description

L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- is a synthetic compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Crystal Structure and Conformational Stability

  • N-acetyl-l-prolyl-l-leucinamide (NAPLA), a related compound, demonstrates a unique molecular conformation and intermolecular hydrogen bonding pattern in its crystal structure. This informs the understanding of fusion properties and molecular interactions of similar substances (Puliti, Mattia, Giancola, & Barone, 2000).

Interactions in Aqueous Solutions

  • The energetics of interactions between similar N-acetyl amino acid amides in aqueous solutions have been studied, revealing insights into molecular structure and substitution effects on these interactions (Blackburn, Lilley, & Walmsley, 1982).

Enthalpy of Solution

  • Measurements of the enthalpy of solution for related compounds, including N-acetyl-L-leucinamide, provide valuable data on molecular behavior and interactions in different solvents (Sijpkes, Oudhuis, Somsen, & Lilley, 1989).

Enzymatic Peptide Synthesis

Interaction with Cyclomaltohexaose

  • Research on the interaction of N-acetyl-l-leucinamide with cyclomaltohexaose in water shows that inclusion occurs with amino acids having longer alkyl chains, contributing to our understanding of molecular recognition and complex formation (Barone, Castronuovo, Ruocco, Elia, & Giancola, 1989).

Tripeptide Synthesis

  • The synthesis of tripeptides, like L-prolyl-L-leucyl-glycinamide, using derivatives including L-leucine, demonstrates the application of specific methodologies in peptide synthesis (Xu Wensong, 2006).

Effects in Niemann-Pick Disease Type C Cells

  • A study on N-Acetyl-Leucine and its enantiomers, closely related to L-Leucinamide, shows their potential therapeutic benefits in treating Niemann-Pick disease type C, indicating the broader implications of similar compounds in medical research (te Vruchte, Galione, Strupp, & Mann, 2019).

Acetylation and Transporter Switching

Future Directions

: Sigma-Aldrich: N-ACETYL-L-LEUCINAMIDE : Cayman Chem: RODT INOMTION : ChemSpider: N-Acetyl-L-isoleucyl-L-leucinamide : Cayman Chem: Leupeptin (hemisulfate) : Nature: Acetylation turns leucine into a drug

properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15?,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQQVLCIARPGH-BSOSBYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-

CAS RN

24365-47-7
Record name Leupeptin Ac-LL
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24365-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leupeptin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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